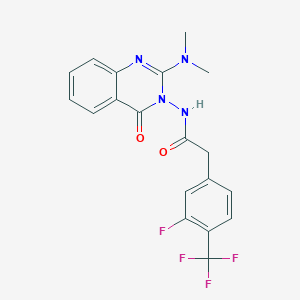![molecular formula C16H16Cl2N4O2 B13939003 Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- CAS No. 61813-43-2](/img/structure/B13939003.png)
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes, pigments, and in various industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- typically involves the following steps:
Diazotization: The starting material, usually an aniline derivative, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or another aromatic amine, to form the azo compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of such azo compounds often involves large-scale diazotization and coupling reactions in batch or continuous processes. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloroethyl and nitrophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a labeling agent.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In general, azo compounds can interact with biological molecules through the azo group, leading to various biochemical effects. The chloroethyl and nitrophenyl groups may also contribute to its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, N-(2-chloroethyl)-4-[(2-chlorophenyl)azo]-N-ethyl-
- Benzenamine, N-(2-chloroethyl)-4-[(4-nitrophenyl)azo]-N-ethyl-
- Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-methylphenyl)azo]-N-ethyl-
Uniqueness
The presence of both chloroethyl and nitrophenyl groups in Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
61813-43-2 |
|---|---|
Formule moléculaire |
C16H16Cl2N4O2 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c1-2-21(10-9-17)13-5-3-12(4-6-13)19-20-16-8-7-14(22(23)24)11-15(16)18/h3-8,11H,2,9-10H2,1H3 |
Clé InChI |
FEQBFCBDBGMWRO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCl)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)


![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)





